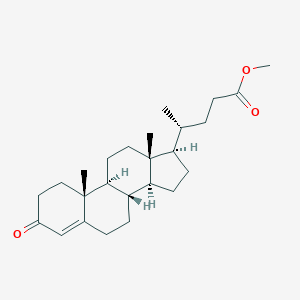

3-Oxochol-4-en-24-oic acid methyl ester

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1452-33-1 |

|---|---|

Molecular Formula |

C25H38O3 |

Molecular Weight |

386.6 g/mol |

IUPAC Name |

methyl (4R)-4-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C25H38O3/c1-16(5-10-23(27)28-4)20-8-9-21-19-7-6-17-15-18(26)11-13-24(17,2)22(19)12-14-25(20,21)3/h15-16,19-22H,5-14H2,1-4H3/t16-,19+,20-,21+,22+,24+,25-/m1/s1 |

InChI Key |

WDIPFMUQXPGENA-RYVXGLMXSA-N |

SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |

Origin of Product |

United States |

Detailed Research Findings: a Stepping Stone to Novel Compounds

Chemical Synthesis Approaches

Chemical synthesis provides a direct and controlled means of producing this compound. These methods often involve the modification of naturally occurring bile acids.

Controlled Esterification of 3-Oxochol-4-en-24-oic Acid

The most straightforward chemical synthesis of this compound involves the direct esterification of its corresponding carboxylic acid, 3-Oxochol-4-en-24-oic acid. Several established methods for the esterification of bile acids can be employed to achieve this transformation with high efficiency. nih.gov

One common approach is the use of an alcohol, such as methanol (B129727), in the presence of an acid catalyst. google.com For instance, treating the carboxylic acid with methanol and a catalytic amount of a strong acid like sulfuric acid can effectively yield the methyl ester. google.comresearchgate.net Another highly effective, albeit more hazardous, reagent for this purpose is diazomethane (B1218177) in an ethereal solution. google.com

More contemporary and efficient methods include microwave-assisted synthesis. This technique significantly reduces reaction times, often to just a few minutes, while providing high yields. nih.govdocumentsdelivered.com In a typical microwave-assisted procedure, the bile acid is dissolved in methanol with a catalytic quantity of methanesulfonic acid or para-toluenesulfonic acid. documentsdelivered.com The reaction mixture is then subjected to microwave irradiation, leading to the rapid formation of the desired methyl ester. nih.govdocumentsdelivered.com

Table 1: Comparison of Esterification Methods for 3-Oxochol-4-en-24-oic Acid

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Acid-Catalyzed Esterification | Methanol, Sulfuric Acid | Reflux | Inexpensive, common reagents | Long reaction times, harsh conditions |

| Diazomethane Esterification | Diazomethane, Ether | Room Temperature | High yield, mild conditions | Toxic and explosive reagent |

| Microwave-Assisted Synthesis | Methanol, Methanesulfonic Acid or p-TsOH | Microwave Irradiation | Rapid, high yield, efficient | Requires specialized equipment |

Strategies for Incorporating Isotopic Labels

The synthesis of isotopically labeled this compound is essential for its use as an internal standard in quantitative mass spectrometry-based metabolic analyses. eurisotop.com Stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), are typically incorporated into the molecule. eurisotop.commedchemexpress.com

One strategy involves the use of labeled precursors in the chemical synthesis pathway. For example, deuterated reagents can be used during specific synthetic steps to introduce deuterium atoms at defined positions in the bile acid structure. icepharma.com A preparative-scale deuteration can be performed using deuterium oxide as the source of deuterium gas in the presence of a suitable catalyst. icepharma.com

Furthermore, isotopically labeled methylating agents can be employed during the esterification step to label the methyl ester group specifically. The use of ¹³C- or ²H-labeled methanol in the acid-catalyzed or microwave-assisted esterification methods would result in the corresponding isotopically labeled methyl ester. The resulting labeled compounds can be purified and are invaluable for tracer studies in metabolic research and for the accurate quantification of their endogenous counterparts in biological samples. eurisotop.com

Biotransformational Synthesis and Derivation

Biotransformation offers an alternative, often more specific and environmentally benign, approach to synthesizing this compound and its precursors. This involves the use of whole microbial cells or isolated enzymes to carry out specific chemical modifications.

Microbial Conversion Pathways Yielding Chol-4-en-3-one-24-oates

Numerous microorganisms are capable of transforming cholesterol and other sterols into intermediates that possess the core structure of 3-Oxochol-4-en-24-oic acid. nih.govijarbs.com Bacteria from genera such as Rhodococcus, Mycobacterium, and Arthrobacter are known to produce cholesterol oxidase, an enzyme that catalyzes the oxidation of cholesterol to cholest-4-en-3-one. nih.govijarbs.com This product shares the same A and B ring structure as the target molecule.

The microbial conversion of cholesterol to cholest-4-en-3-one is a key step. nih.gov While these microbial pathways primarily focus on the modification of the steroid nucleus, the subsequent modification of the side chain to form the C-24 carboxylic acid and its esterification are typically not completed by the same microorganisms. However, the microbial production of cholest-4-en-3-one provides a valuable starting material for subsequent chemical or enzymatic modifications to yield this compound.

Table 2: Microorganisms Involved in the Biotransformation of Cholesterol

| Microorganism Genus | Key Enzyme | Product from Cholesterol |

| Rhodococcus | Cholesterol Oxidase | Cholest-4-en-3-one |

| Mycobacterium | Cholesterol Oxidase | Cholest-4-en-3-one |

| Arthrobacter | Cholesterol Oxidase | Cholest-4-en-3-one |

| Sterolibacterium | Cholesterol Dehydrogenase/Isomerase | Cholest-4-en-3-one |

Enzymatic Derivatization in Cell-Free Systems

Cell-free enzymatic systems offer a more controlled environment for the synthesis of this compound, avoiding the complexities of whole-cell metabolism. A potential pathway in a cell-free system would involve a coupled enzymatic reaction.

The initial step would utilize cholesterol oxidase to convert a suitable cholesterol derivative with a C-24 carboxylic acid to 3-Oxochol-4-en-24-oic acid. nih.gov This enzyme specifically targets the 3-hydroxyl group and the adjacent double bond in the steroid A-ring. nih.gov

Following the formation of the 3-oxo-4-en structure, a second enzyme, such as a lipase (B570770), could be introduced to catalyze the esterification of the C-24 carboxylic acid with methanol. nih.gov Lipases are known to effectively catalyze esterification reactions in non-aqueous or biphasic systems. nih.gov By combining the activity of cholesterol oxidase and a lipase in a sequential or coupled manner, a cell-free system could be designed for the specific production of this compound. This approach allows for precise control over reaction conditions and can lead to high product purity.

Metabolic Pathways and Biotransformation of 3 Oxochol 4 En 24 Oic Acid Methyl Ester and Analogous Steroids

Role as an Intermediate in Cholesterol Degradation Pathways in Microorganisms

The breakdown of the cholesterol molecule by microorganisms is a stepwise process involving both the modification of the steroid nucleus and the shortening of the aliphatic side chain. The formation of a 3-oxo-4-ene structure is a conserved initial step in the aerobic degradation of cholesterol. mdpi.comnih.gov

The microbial catabolism of cholesterol is initiated by the oxidation of the 3β-hydroxyl group and the isomerization of the Δ5 double bond in the steroid's A-ring to a Δ4 position. nih.gov This reaction, catalyzed by enzymes such as cholesterol oxidase or NAD(P)-dependent 3β-hydroxysteroid dehydrogenase, yields cholest-4-en-3-one. mdpi.com This molecule serves as the primary substrate for the subsequent degradation of the C-17 alkyl side chain.

The degradation of the side chain is an aerobic process analogous to the β-oxidation of fatty acids. mdpi.com The process begins at the terminus of the chain, typically involving hydroxylation at the C-26 position by a cytochrome P450 monooxygenase, such as Cyp125. mdpi.comnih.gov Further oxidation steps convert this hydroxylated intermediate into a carboxylic acid, 3-oxocholest-4-en-26-oic acid. nih.gov Through successive rounds of β-oxidation, the side chain is shortened. A key step in this pathway is the enzymatic conversion of C-26 or C-27 steroid acids into 3-oxochol-4-en-24-oic acid, which has been identified as a central intermediate before the complete removal of the side chain. acs.org

Under anoxic conditions, the microbial metabolism of steroids proceeds through distinct pathways, as the oxygen-dependent enzymes used in aerobic degradation are inactive. The initial steps of anaerobic cholesterol metabolism, however, mirror the aerobic pathway, with cholesterol being converted to cholest-4-en-3-one. In denitrifying bacteria, this intermediate can be further desaturated to form cholesta-1,4-dien-3-one, a reaction catalyzed by an enzyme like cholest-4-en-3-one-Δ1-dehydrogenase. asm.org

While the initial A-ring modifications are similar, the subsequent degradation of the side chain and the opening of the steroid rings must proceed via oxygen-independent mechanisms. These anaerobic pathways involve novel biocatalysts and unprecedented reactions. Although the direct involvement of 3-oxochol-4-en-24-oic acid in these specific anaerobic pathways is less characterized, the formation of its precursor, cholest-4-en-3-one, confirms that the core 3-oxo-4-ene structure is a central feature in both aerobic and anaerobic steroid bioconversion.

Microbial Bioconversion and Metabolism by Specific Bacterial Strains

Numerous bacterial species, particularly within the phylum Actinobacteria, are renowned for their ability to degrade steroids. These organisms provide a rich source of enzymes for industrial biotransformations.

The gut microbiome extensively modifies primary bile acids secreted by the liver. These transformations include deconjugation, dehydroxylation, and oxidation. The secondary bile acid, lithocholic acid (LCA), is produced from chenodeoxycholic acid (CDCA) through 7α-dehydroxylation, a multi-step enzymatic process carried out by certain gut bacteria. asm.orgnih.gov This pathway proceeds through intermediates that include 3-oxo-LCA, which possesses the same 3-oxo-5β-cholan-24-oic acid structure, differing from the target compound only by the A/B ring fusion. nih.gov

Furthermore, the conversion of primary cholic acid to deoxycholic acid (DCA) in Firmicutes involves a 3-oxo-Δ4-DCA intermediate. nih.gov This highlights a common microbial strategy of using 3-oxo-4-ene steroid intermediates in the biotransformation of various bile acids, which are structurally analogous to 3-oxochol-4-en-24-oic acid.

Actinobacteria, including species of Rhodococcus, Mycobacterium, Thermomonospora, and Mycolicibacterium, are masters of steroid side-chain degradation. asm.orgresearchgate.netasm.org In these bacteria, the degradation pathway is a well-orchestrated process resembling β-oxidation. After the formation of a terminal carboxylic acid on the side chain (e.g., at C-26 or C-24), the acid must be activated for subsequent degradation. asm.org

This activation is achieved by acyl-CoA synthetases, which attach Coenzyme A (CoA) to the steroid's carboxyl group, forming a steroid-oyl-CoA thioester. asm.org This step is crucial for channeling the intermediate into the β-oxidation cycle. The degradation then proceeds through cycles of dehydrogenation, hydration, oxidation, and thiolytic cleavage to progressively shorten the side chain, eventually leading to the formation of C-19 or C-22 steroid precursors used in the pharmaceutical industry. asm.orgresearchgate.net

Table 1: Microbial Strains and Pathways in Steroid Bioconversion

| Microbial Group | Representative Species | Steroid Substrate | Key Pathway/Transformation | Relevant Intermediates |

|---|---|---|---|---|

| Actinobacteria | Rhodococcus jostii RHA1, Mycobacterium tuberculosis | Cholesterol, Cholate | Aerobic side-chain degradation via β-oxidation | 3-Oxo-4-cholesten-26-oate, Steroid-24-oyl-CoA |

| Proteobacteria | Comamonas testosteroni, Pseudomonas sp. | Testosterone, Bile Acids | Aerobic degradation via 9,10-seco pathway | Androst-4-ene-3,17-dione (ADD) |

| Firmicutes | Clostridium scindens | Cholic Acid, Chenodeoxycholic Acid | Anaerobic 7α-dehydroxylation | 3-oxo-Δ4-DCA, 3-oxoLCA |

| Denitrifying Bacteria | Sterolibacterium denitrificans | Cholesterol | Anaerobic metabolism | Cholest-4-en-3-one, Cholesta-1,4-dien-3-one |

Enzymatic Transformations and Associated Intermediates

The biotransformation of steroids is mediated by a diverse array of specialized enzymes. The pathway leading to and from 3-oxochol-4-en-24-oic acid involves several key enzymatic steps.

The initial formation of the 3-oxo-4-ene steroid nucleus from cholesterol is catalyzed by 3β-hydroxysteroid dehydrogenase (3β-HSD) or cholesterol oxidase . nih.gov The side chain is then targeted by cytochrome P450 enzymes (CYPs) , which introduce a hydroxyl group, the first step toward creating a carboxylic acid. nih.gov

Once the 24-oic acid is formed, it is activated by an acyl-CoA synthetase . For example, CasG from Rhodococcus jostii RHA1 is a steroid-24-oyl-CoA synthetase that activates the C5 side chain of cholate, a process analogous to what would occur with 3-oxochol-4-en-24-oic acid. asm.org The resulting 3-oxochol-4-en-24-oyl-CoA enters the β-oxidation spiral.

Each cycle of β-oxidation involves a sequence of four enzyme types:

Acyl-CoA Dehydrogenase: Introduces a double bond in the acyl-CoA side chain (e.g., between C-22 and C-23).

Enoyl-CoA Hydratase: Adds a water molecule across the double bond. In Actinobacteria, specific MaoC family hydratases like ChsH1-ChsH2 are involved in this step. asm.orgresearchgate.net

Hydroxyacyl-CoA Dehydrogenase: Oxidizes the newly formed hydroxyl group to a ketone.

Thiolase: Cleaves the C-C bond, releasing acetyl-CoA and a steroid-oyl-CoA molecule that is two carbons shorter.

This cycle repeats until the side chain is removed, leading to intermediates such as androst-4-ene-3,17-dione (AD), a valuable precursor for steroid drug manufacturing.

Table 2: Key Enzymes in the Metabolism of Steroid Side Chains

| Enzyme Class | Specific Example(s) | Function | Substrate(s) / Intermediate(s) |

|---|---|---|---|

| Hydroxysteroid Dehydrogenase | 3β-HSD, Cholesterol Oxidase | Formation of 3-oxo-4-ene structure | Cholesterol, other 3β-hydroxy-Δ5-steroids |

| Cytochrome P450 Monooxygenase | Cyp125 | Side-chain terminal oxidation | Cholest-4-en-3-one |

| Acyl-CoA Synthetase | FadD19, CasG | CoA activation of steroid acid side chain | 3-Oxo-4-cholesten-26-oate, Cholate-24-oate |

| Acyl-CoA Dehydrogenase | ChsE4-ChsE5 | Introduction of α,β-unsaturation in side chain | Steroid-oyl-CoA |

| Enoyl-CoA Hydratase | ChsH1-ChsH2, CasM-CasO | Hydration of unsaturated side chain | Steroid-enoyl-CoA |

| Thiolase | FadA5 | Thiolytic cleavage of the side chain | 3-Ketoacyl-CoA steroid |

Formation of 3-Oxo-Δ4-Steroids from Hydroxylated Precursors

The conversion of hydroxylated steroid precursors into 3-oxo-Δ4-steroids is a pivotal step in the biosynthesis of all classes of steroid hormones, including glucocorticoids, mineralocorticoids, androgens, and estrogens. wikipedia.orgnih.gov This transformation is essential for the biological activity of these hormones. The core of this process involves the oxidation of a 3β-hydroxyl group to a 3-oxo group and the simultaneous isomerization of the Δ5 double bond to the Δ4 position.

The primary enzyme responsible for this dual reaction is 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD). wikipedia.orgnih.gov This enzyme is a member of the oxidoreductase family and is found in various steroid-producing tissues, such as the adrenal glands, gonads, and placenta. wikipedia.org 3β-HSD catalyzes the conversion of Δ5-3β-hydroxysteroids into the corresponding Δ4-3-ketosteroids, a reaction indispensable for the production of biologically active steroid hormones. wikipedia.orgtaylorandfrancis.com For instance, it converts pregnenolone to progesterone, 17α-hydroxypregnenolone to 17α-hydroxyprogesterone, and dehydroepiandrosterone (DHEA) to androstenedione. wikipedia.orgtaylorandfrancis.commedscape.commedscape.com The presence of a 3-oxo group is often a strict prerequisite for the subsequent enzymatic modifications that lead to the final active steroid hormones. nih.gov

In addition to the well-established role of 3β-HSD, other enzymes like cholesterol oxidase have been demonstrated to catalyze the conversion of 3β-hydroxy-5-ene (Δ5)-steroids into their 3-oxo-4-ene (Δ4) forms. elsevierpure.comnih.gov This enzymatic conversion has been utilized in analytical chemistry to increase the sensitivity of detection for Δ5-steroids in liquid chromatography-mass spectrometry. elsevierpure.comnih.gov The formation of 3-oxo-Δ4 structures is not limited to steroid hormone synthesis; it is also a feature in other biological pathways, such as the biosynthesis of ecdysteroids in arthropods, where 3-oxo-Δ4 intermediates undergo further reduction to produce the final hormones. nih.gov

The table below summarizes key enzymatic conversions of hydroxylated steroid precursors to their 3-oxo-Δ4-steroid products.

| Precursor (Hydroxylated Steroid) | Enzyme | Product (3-Oxo-Δ4-Steroid) | Biological Pathway |

| Pregnenolone | 3β-HSD | Progesterone | Mineralocorticoid & Glucocorticoid Synthesis wikipedia.orgmedscape.commedscape.com |

| 17α-Hydroxypregnenolone | 3β-HSD | 17α-Hydroxyprogesterone | Glucocorticoid & Sex Steroid Synthesis wikipedia.orgmedscape.commedscape.com |

| Dehydroepiandrosterone (DHEA) | 3β-HSD | Androstenedione | Sex Steroid Synthesis wikipedia.orgmedscape.commedscape.com |

| Androstenediol | 3β-HSD | Testosterone | Androgen Synthesis wikipedia.org |

| 7α-hydroxycholesterol | Multiple Steps | 7α-hydroxy-cholest-4-en-3-one | Bile Acid Synthesis nih.gov |

Involvement of Hydrolases and Esterases in Steroid Metabolism

The metabolism of steroid esters, such as 3-Oxochol-4-en-24-oic acid methyl ester, is significantly influenced by the action of hydrolases, particularly esterases. nih.govnih.gov These enzymes are responsible for cleaving ester bonds, a process that can either activate a prodrug or lead to the deactivation and subsequent elimination of a steroid compound. nih.gov Esterases are broadly classified and are found in various tissues, including the liver, gut, and plasma. nih.gov

Carboxylesterases, primarily located in the liver and other tissues, are known to hydrolyze a wide variety of compounds containing ester bonds. nih.govnih.gov In the context of steroid metabolism, these enzymes can hydrolyze steroid esters, releasing the parent steroid and an alcohol. This hydrolytic process is often a prerequisite for further metabolic transformations of the steroid molecule. nih.gov For example, studies on the microbial transformation of testosterone esters have shown that the initial step is likely the hydrolysis of the ester, which is then followed by the transformation of the released testosterone. nih.gov

In human plasma, several types of esterases, including cholinesterases and paraoxonase 1, contribute to the hydrolysis of steroid esters. nih.govbodorlaboratories.comdrugbank.com This is particularly relevant for esterified steroid drugs, which are designed to be converted into their active or inactive forms within the systemic circulation. bodorlaboratories.comdrugbank.com For instance, certain corticosteroid soft drugs, which are designed as esters, are primarily deactivated by plasma hydrolases. bodorlaboratories.comdrugbank.com The rate of hydrolysis can be influenced by the structure of the ester group and the specific type of esterase involved. nih.gov

The table below provides an overview of different types of esterases and their role in the metabolism of steroid esters.

| Esterase Type | Primary Location | Role in Steroid Metabolism | Examples of Substrates |

| Carboxylesterases | Liver, Gut, other tissues nih.gov | Hydrolysis of ester prodrugs to release active drug; deactivation of esterified steroids. nih.gov | Aspirin (acetylsalicylic acid) nih.gov, various steroid esters. |

| Cholinesterases | Plasma nih.gov | Hydrolysis of steroid esters in systemic circulation. nih.gov | Suxamethonium nih.gov, Aspirin nih.gov |

| Arylesterases | Plasma, Red Blood Cells nih.gov | Contribution to the hydrolysis of certain steroid esters in the blood. nih.gov | Aspirin nih.gov |

| Paraoxonase 1 | Plasma (associated with HDL) bodorlaboratories.comdrugbank.com | Major hydrolase for certain corticosteroid soft drugs in human plasma. bodorlaboratories.comdrugbank.com | Loteprednol etabonate, Etiprednol dicloacetate bodorlaboratories.comdrugbank.com |

| Fungal Esterases | Microorganisms | Initial hydrolysis step in the biotransformation of testosterone esters. nih.gov | Testosterone acetate (B1210297), propionate, enanthate, etc. nih.gov |

Advanced Analytical Methodologies for Characterizing and Quantifying 3 Oxochol 4 En 24 Oic Acid Methyl Ester in Research Matrices

Chromatographic Techniques for Separation and Detection

The separation and detection of 3-Oxochol-4-en-24-oic acid methyl ester from intricate biological samples necessitate high-resolution chromatographic techniques coupled with sensitive detection methods. Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have emerged as the primary analytical platforms for this purpose, each offering distinct advantages.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like bile acids, derivatization is a prerequisite to increase their volatility for GC analysis. The methyl ester form of 3-Oxochol-4-en-24-oic acid is already partially derivatized, and further silylation of any hydroxyl groups is typically performed.

The choice of the stationary phase in the GC column is critical for achieving optimal separation of bile acid methyl esters from other matrix components and potential isomers. The selection is primarily guided by the polarity of the analytes. For this compound and related compounds, a range of stationary phases with varying polarities can be employed.

Non-polar stationary phases, such as those based on 5% phenyl-95% dimethylpolysiloxane, are a common starting point for general profiling of lipids and steroids. However, for the separation of closely related bile acid isomers, more polar stationary phases are often required. Medium to high polarity phases, including those containing cyanopropyl or polyethylene (B3416737) glycol (PEG), offer enhanced selectivity for these compounds due to interactions with the polar functional groups of the bile acid methyl esters. The table below summarizes some commonly used stationary phases for the GC analysis of bile acid methyl esters.

| Stationary Phase Type | Polarity | Key Characteristics | Typical Applications |

| 5% Phenyl-95% Dimethylpolysiloxane | Low | General purpose, robust, wide operating temperature range. | Initial screening of lipid and steroid profiles. |

| 50% Phenyl-50% Dimethylpolysiloxane | Intermediate | Increased selectivity for aromatic and moderately polar compounds. | Separation of sterols and bile acid derivatives. |

| Biscyanopropyl Polysiloxane | High | Excellent selectivity for cis/trans isomers and positional isomers of unsaturated compounds. | Resolution of unsaturated fatty acid methyl esters and complex bile acid mixtures. |

| Polyethylene Glycol (Wax-type) | High | Strong interactions with polar analytes, providing unique selectivity. | Separation of saturated and unsaturated fatty acid methyl esters and polar bile acid derivatives. |

Electron ionization (EI) is the most common ionization technique used in GC-MS. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint, allowing for structural elucidation and confirmation. The mass spectrum of this compound is available in the National Institute of Standards and Technology (NIST) database. nih.gov

The fragmentation of this molecule is influenced by the presence of the α,β-unsaturated ketone in the A-ring and the methyl ester group on the side chain. The molecular ion peak (M+) is expected at m/z 386. Key fragmentation pathways likely involve cleavages of the steroid nucleus and the side chain. The α,β-unsaturated keto group can induce characteristic retro-Diels-Alder (rDA) fragmentation in the A-ring. Cleavage of the side chain can occur at various points, with characteristic losses related to the methyl ester group.

Based on general principles of steroid and methyl ester fragmentation, the following table outlines the plausible major fragment ions observed in the EI mass spectrum of this compound.

| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Loss | Significance |

| 386 | [M]+ (Molecular Ion) | Confirms the molecular weight of the compound. |

| 371 | [M - CH3]+ | Loss of a methyl group, likely from the steroid nucleus. |

| 355 | [M - OCH3]+ | Loss of the methoxy (B1213986) group from the methyl ester. |

| 327 | [M - COOCH3]+ | Loss of the carbomethoxy group from the side chain. |

| 273 | Cleavage of the side chain at C17-C20 | Indicates fragmentation of the steroid side chain. |

| 245 | Fragmentation of the D-ring | Characteristic cleavage of the steroid nucleus. |

| 124 | Retro-Diels-Alder fragmentation of the A/B rings | Characteristic of the 3-keto-4-ene structure. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS has become the gold standard for the analysis of bile acids in biological matrices due to its high sensitivity, specificity, and applicability to non-volatile compounds without the need for extensive derivatization. nih.govnih.gov

For quantitative analysis, triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode are typically employed. This technique involves the selection of a specific precursor ion (in this case, the molecular ion or an adduct of this compound) in the first quadrupole, fragmentation of this ion in the collision cell, and detection of specific product ions in the third quadrupole. This highly selective process minimizes background noise and allows for quantification at very low concentrations.

While specific MRM transitions for this compound are not widely published, the transitions for the parent acid, 3-Oxochol-4-en-24-oic acid, can be used as a reference. The precursor ion for the methyl ester would be higher by 14 Da (due to the addition of a CH2 group). The fragmentation pattern is expected to be similar to the parent acid, with additional fragments related to the methyl ester group. The following table provides the MRM transitions for the parent acid, which can be adapted for the methyl ester.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| 3-Oxochol-4-en-24-oic acid | 371.2 | 327.2 | 147.1 | Not specified |

| This compound (projected) | 385.2 | 353.2 (loss of methanol) | 124.1 (rDA fragment) | Requires optimization |

Note: The MRM parameters for the methyl ester are projected and would require experimental optimization.

A significant challenge in bile acid analysis is the presence of numerous isomers with the same mass-to-charge ratio. nih.gov Chromatographic separation is therefore essential for their individual quantification. Reversed-phase liquid chromatography (RPLC) is the most common separation mode, typically utilizing C18 columns.

The separation of this compound from its isomers, such as those with different double bond positions or stereochemistry, requires careful optimization of the chromatographic conditions. Key parameters include the choice of stationary phase, mobile phase composition, and gradient elution profile. Modern C18 columns with high surface area and smaller particle sizes provide the necessary efficiency for resolving these closely related compounds. The use of mobile phase additives, such as formic acid or ammonium (B1175870) acetate (B1210297), can improve peak shape and ionization efficiency in the mass spectrometer. A shallow and slow gradient elution allows for the fine separation of isomers that differ only slightly in their hydrophobicity.

Recent advancements in chromatography, such as the use of core-shell particles and ultra-high-performance liquid chromatography (UHPLC) systems, have significantly improved the resolution and throughput of bile acid isomer separation.

Supercritical Fluid Chromatography (SFC) and Coupled Techniques

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of thermally labile and non-volatile compounds like bile acid derivatives. Its advantages include high efficiency, reduced analysis times, and lower consumption of organic solvents compared to traditional liquid chromatography. For the analysis of this compound, SFC coupled with mass spectrometry (SFC-MS) offers a highly sensitive and selective approach.

The separation is typically achieved on a stationary phase with a polar character, which allows for effective resolution of structurally similar steroids. The mobile phase commonly consists of supercritical carbon dioxide, chosen for its low critical temperature and pressure, modified with a polar organic solvent such as methanol (B129727) to enhance the elution of the analyte. The proportion of the modifier is critical and can be optimized to achieve the desired retention and peak shape.

Table 4.1.3.1: Illustrative SFC-MS Parameters for this compound Analysis

| Parameter | Value |

| Column | Chiral stationary phase (e.g., polysaccharide-based) |

| Mobile Phase | Supercritical CO₂ with a Methanol gradient |

| Flow Rate | 2.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Expected m/z | [M+H]⁺ |

This methodology allows for the efficient separation of the target compound from complex matrices, providing excellent resolution and sensitivity for its quantification.

High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Purposes

High-Performance Liquid Chromatography (HPLC) remains a cornerstone for both the analytical quantification and preparative isolation of bile acid methyl esters. Reversed-phase HPLC is particularly well-suited for separating these moderately polar compounds.

For analytical purposes, a C18 column is commonly employed, offering excellent retention and separation capabilities. A gradient elution with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is typically used. The gradient is programmed to increase the proportion of the organic solvent over time, allowing for the elution of compounds with varying polarities. Detection is often performed using an ultraviolet (UV) detector, as the α,β-unsaturated ketone chromophore in this compound exhibits strong absorbance at a specific wavelength.

Preparative HPLC utilizes similar principles but on a larger scale, with wider columns and higher flow rates to isolate sufficient quantities of the pure compound for further studies, such as structural elucidation or biological assays.

Table 4.1.4.1: Representative Analytical HPLC Conditions

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 240 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 12-15 minutes |

Thin-Layer Chromatography (TLC) for Qualitative Analysis

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for the qualitative assessment of this compound. It is particularly useful for monitoring reaction progress, checking the purity of fractions from preparative chromatography, and screening for the presence of the compound in samples.

The separation is achieved on a silica (B1680970) gel plate, a polar stationary phase. The choice of the mobile phase, a mixture of organic solvents, is crucial for achieving good separation. A combination of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used. The polarity of the mobile phase is adjusted to obtain an optimal retention factor (Rf) for the target compound, ideally between 0.3 and 0.7.

Due to the presence of the α,β-unsaturated ketone, the compound can be visualized under UV light at 254 nm as a dark spot on a fluorescent background. For enhanced sensitivity and for compounds lacking a UV chromophore, various staining reagents can be employed.

Table 4.1.5.1: TLC System for this compound

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (7:3, v/v) |

| Visualization | 1. UV light (254 nm) |

| 2. Anisaldehyde-sulfuric acid stain with heating | |

| Expected Rf | ~0.4 |

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Molecular Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework and the chemical environment of each atom.

Proton (¹H) NMR spectroscopy provides valuable information on the number of different types of protons, their connectivity, and the stereochemistry of the molecule. The chemical shift of each proton is influenced by its electronic environment.

For this compound, the ¹H NMR spectrum exhibits characteristic signals. The vinylic proton at the C-4 position appears as a singlet in the downfield region. The protons of the methyl ester group are observed as a sharp singlet. The two angular methyl groups of the steroid nucleus also give rise to distinct singlets. The remaining methylene (B1212753) and methine protons of the steroid core and the side chain produce a complex pattern of overlapping multiplets in the upfield region.

Table 4.2.1.1.1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | ~5.7 | s |

| -OCH₃ | ~3.6 | s |

| C-19 Me | ~1.2 | s |

| C-18 Me | ~0.7 | s |

| Steroid Backbone & Side Chain | 0.8 - 2.5 | m |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal in the spectrum.

The ¹³C NMR spectrum of this compound shows several characteristic resonances. The carbonyl carbon of the ketone at C-3 appears at a very downfield chemical shift. The carbons of the double bond (C-4 and C-5) are also found in the downfield region. The carbonyl carbon of the methyl ester is observed at a distinct chemical shift, and the methoxy carbon of the ester appears in the mid-field region. The carbons of the two angular methyl groups and the remaining carbons of the steroid nucleus and side chain resonate in the upfield region.

Table 4.2.1.2.1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (C=O) | ~199 |

| C-24 (COOMe) | ~174 |

| C-5 | ~170 |

| C-4 | ~124 |

| -OCH₃ | ~51 |

| C-10 | ~42 |

| C-13 | ~42 |

| C-19 | ~17 |

| C-18 | ~12 |

| Other Carbons | 20 - 60 |

Sample Preparation and Derivatization Strategies for Enhanced Analysis

Due to the polar nature of this compound, derivatization is often a necessary step to improve its volatility and thermal stability, especially for gas chromatography (GC) analysis. sigmaaldrich.com This chemical modification of the analyte enhances its chromatographic properties, leading to better separation and detection.

Trimethylsilyl (B98337) (TMS) derivatization is a widely used technique for the analysis of bile acids and their esters by gas chromatography. restek.comtcichemicals.com The process involves replacing the active hydrogen of the hydroxyl and carboxyl groups with a trimethylsilyl group, thereby increasing the molecule's volatility and making it amenable to GC analysis. restek.com

Commonly used silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). restek.com The reaction is often catalyzed by the addition of trimethylchlorosilane (TMCS). restek.comgcms.cz A typical derivatization procedure involves heating the dried sample extract with the silylating reagent in a suitable solvent, such as ethyl acetate, at a specific temperature and for a set duration to ensure the reaction goes to completion. restek.com For instance, a common method involves incubation at 70°C for 30 minutes. restek.com The resulting TMS ether derivatives are then stable for GC-MS analysis. nih.gov

Table 1: Representative Trimethylsilyl Derivatization Protocol

| Step | Description |

| 1. Sample Preparation | Place 100 µL of the sample containing this compound into a vial. |

| 2. Evaporation | Evaporate the solvent under a stream of nitrogen. restek.com |

| 3. Reagent Addition | Add 50 µL of ethyl acetate and 50 µL of BSTFA with 1% TMCS. restek.com |

| 4. Incubation | Incubate the mixture at 70°C for 30 minutes. restek.com |

| 5. Analysis | After cooling, the sample is ready for injection into the GC-MS. restek.com |

While TMS derivatization is prevalent, other reagents can be employed depending on the analytical requirements. For instance, to protect the ketone group, oximation can be performed using reagents like methoxylamine hydrochloride prior to silylation. tcichemicals.com This can improve the stability of the derivative.

Esterification is another key derivatization strategy, particularly for the carboxylic acid group. aocs.org Reagents such as methanolic hydrogen chloride or methanolic sulfuric acid can be used to form methyl esters. aocs.org For compounds that are not already in their methyl ester form, this step is crucial for GC analysis.

Table 2: Alternative Derivatization Reagents and their Applications

| Reagent | Target Functional Group | Purpose |

| Methoxylamine hydrochloride | Ketone | Forms a stable oxime derivative. tcichemicals.com |

| Methanolic HCl/H₂SO₄ | Carboxylic Acid | Forms methyl esters to increase volatility. aocs.org |

Application of Stable Isotope Labeling in Quantitative Mass Spectrometry Research

For highly accurate and precise quantification of this compound, stable isotope dilution mass spectrometry (SID-MS) is the gold standard. nih.gov This technique involves the use of a stable isotope-labeled internal standard, which is a version of the analyte that has been synthesized to contain heavier isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). globethesis.com

This labeled internal standard is chemically identical to the analyte of interest and therefore exhibits the same behavior during sample extraction, derivatization, and chromatography. nih.gov A known amount of the stable isotope-labeled standard is added to the sample at the beginning of the workflow. Any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard.

During mass spectrometry analysis, the instrument can differentiate between the endogenous, unlabeled analyte and the heavier, isotope-labeled internal standard based on their mass-to-charge ratio. sciex.com Quantification is then based on the ratio of the signal from the endogenous analyte to the signal from the known amount of the internal standard. globethesis.com This method corrects for variations in sample recovery and matrix effects, leading to highly reliable and reproducible quantitative data. nih.gov The use of stable isotope labeling has been successfully applied to the quantitative analysis of a wide range of bile acids in biological matrices. nih.govglobethesis.com

Table 3: Common Stable Isotopes in Mass Spectrometry

| Isotope | Natural Abundance (%) |

| Deuterium (²H) | ~0.015 |

| Carbon-13 (¹³C) | ~1.1 |

Investigation of the Biological Roles and Mechanisms of 3 Oxochol 4 En 24 Oic Acid Methyl Ester in Preclinical and in Vitro Models

Involvement in Steroid Metabolism Regulation in Non-Human Systems

The regulation of steroid metabolism is a complex network of biochemical pathways. In non-human systems, 3-Oxochol-4-en-24-oic acid methyl ester is recognized as a potential intermediate in the transformation of sterols.

Studies on its Formation and Fate in Bacterial Cultures

Bacterial systems are instrumental in elucidating steroid degradation pathways. The formation of 3-oxo-4-ene structures is a common theme in the microbial catabolism of steroids like cholesterol. This process is typically initiated by the oxidation of a 3β-hydroxyl group and isomerization of the double bond to form a more stable 3-oxo-Δ4-steroid. While direct studies on the formation of this compound in bacterial cultures are not extensively documented, the formation of its corresponding free acid, 3-Oxochol-4-en-24-oic acid, is a plausible step in the degradation of cholic acid and related bile acids by various bacteria.

The fate of such 3-oxo-4-ene intermediates in bacteria involves further degradation of the steroid nucleus. Enzymes like 3-ketosteroid-Δ1-dehydrogenase can introduce a double bond at the C1-C2 position, a critical step for the subsequent opening of the steroid rings. Additionally, reductases can act on the 3-oxo group and the C4-C5 double bond, leading to a variety of metabolic products. The presence of the methyl ester group in this compound might influence its susceptibility to these enzymatic actions, potentially being hydrolyzed to the free acid by bacterial esterases before further metabolism.

Table 1: Bacterial Enzymes in Steroid Metabolism

| Enzyme Class | Function | Relevance to this compound |

| 3β-Hydroxysteroid Dehydrogenase/Isomerase | Oxidation of 3β-hydroxy steroids to 3-oxo-Δ4-steroids | Involved in the formation of the 3-oxo-4-ene core structure. |

| 3-Ketosteroid-Δ1-Dehydrogenase | Introduces a C1-C2 double bond | Potentially acts on the steroid nucleus for further degradation. |

| 3-Ketosteroid Reductases | Reduction of the 3-oxo group | May convert the compound to its 3-hydroxy derivative. |

| Esterases | Hydrolysis of ester bonds | Likely hydrolyzes the methyl ester to the free acid. |

Analysis in Animal Models as a Metabolic Intermediate

In animal models, the metabolism of bile acids is a key area of investigation. A study in rats indicated that 3-oxo-4-cholenoic acid is not a primary intermediate in the formation of allo bile acids, which have a different stereochemistry at the A/B ring junction. This suggests that the pathways involving this intermediate might be specific to certain metabolic routes or conditions. The detection and analysis of the methyl ester form in animal tissues would require sensitive analytical techniques and have not been widely reported, suggesting it may be a transient or minor metabolite in many physiological contexts.

Enzymatic Conversion and Its Biological Implications in Model Systems

The biological activity of this compound is intrinsically linked to its conversion by various enzymes. The characterization of these enzymes provides a deeper understanding of the compound's role.

Characterization of Steroid Dehydrogenases and Reductases

Steroid dehydrogenases and reductases are key players in modifying the structure and function of steroids. Bacterial 3-oxo-5α-steroid 4-dehydrogenases, for instance, have been characterized and are known to act on 3-oxo-Δ4-steroids. These enzymes are typically flavoproteins and are involved in the degradation of compounds like androsterone.

In the context of gut microbiota, reductases that biotransform steroid hormones have been identified. These enzymes, such as Δ4-3-ketosteroid 5β-reductases, are responsible for converting 3-keto steroid hormones into their reduced derivatives. While the specificity of these enzymes for the methyl ester of 3-oxochol-4-en-24-oic acid has not been explicitly detailed, it is plausible that analogous enzymes could catalyze its reduction. The stereochemistry of the resulting product would have significant biological implications, as different stereoisomers often possess distinct physiological activities.

Impact on Bile Acid Biosynthesis Pathways in Lower Organisms

The biosynthesis of bile acids exhibits considerable diversity across different species. In fish and amphibians, the bile salt synthetic pathways can differ significantly from those in mammals. While mammals primarily synthesize C24 bile acids, many lower vertebrates produce C27 bile alcohols and acids. The evolutionary transition to C24 bile acids is a significant area of research. Intermediates with a 3-oxo-4-ene structure are part of these complex pathways. The introduction of this compound into in vitro systems using tissues from these organisms could help elucidate the specific enzymatic steps and regulatory points in their unique bile acid biosynthetic routes. However, specific studies detailing the impact of this particular methyl ester in these models are limited.

Role as a Metabolic Intermediate in Cell-Based Assays and Animal Studies

The function of this compound as a metabolic intermediate can be further explored using cell-based assays and targeted animal studies. While comprehensive studies on this specific compound are not abundant, related research provides a framework for its potential roles. For instance, the biotransformation of phytosterols in Mycolicibacterium neoaurum can lead to the formation of various steroid intermediates, including C22 steroid drug precursors with a 3-oxo-4-ene structure. This highlights the role of such compounds as valuable precursors in biotechnological applications.

In animal studies, while the direct detection of this compound is not commonly reported, the administration of related compounds and subsequent analysis of metabolic products can infer its transient existence. For example, studies on the hepatic biotransformation of synthetic bile acid analogues in hamsters have detailed the various metabolic pathways, including hydroxylation and conjugation, that such molecules can undergo.

Table 2: Investigational Approaches for Studying this compound

| Model System | Research Focus | Potential Findings |

| Bacterial Cultures | Formation, degradation, and enzymatic conversion | Identification of metabolic pathways and enzymes involved. |

| Animal Models (e.g., rats, hamsters) | Role as a metabolic intermediate in vivo | Elucidation of its position in systemic steroid metabolism. |

| In Vitro Enzyme Assays | Characterization of specific dehydrogenases and reductases | Determination of enzyme kinetics and substrate specificity. |

| Cell-Based Assays (e.g., hepatocytes) | Cellular uptake, metabolism, and biological effects | Understanding its intracellular fate and potential bioactivity. |

Exploration of its Potential Modulation of Molecular Targets in Research Contexts

The biological effects of metabolites are often mediated through their interaction with specific molecular targets, such as nuclear receptors and signaling proteins. Preliminary investigations are beginning to explore the potential for this compound to modulate such targets.

The structural similarity of this compound to bile acids suggests that it may interact with nuclear receptors that are known to be regulated by these molecules, such as the Farnesoid X Receptor (FXR), the Pregnane X Receptor (PXR), and the Liver X Receptor (LXR). These receptors are key regulators of lipid, glucose, and bile acid homeostasis.

To date, direct evidence from in vitro binding or transactivation assays specifically for this compound is not extensively documented. However, related 3-oxo bile acid species have been shown to influence the activity of these receptors. It is plausible that the methyl esterification could alter the binding affinity and subsequent activation or repression of these receptors compared to the parent carboxylic acid. Further research using techniques such as reporter gene assays, co-immunoprecipitation, and surface plasmon resonance is needed to characterize these potential interactions.

Table 1: Potential Nuclear Receptor Interactions of this compound (Hypothetical)

| Nuclear Receptor | Potential Interaction | Rationale |

| Farnesoid X Receptor (FXR) | Agonist/Antagonist | Structural similarity to known bile acid ligands of FXR. |

| Pregnane X Receptor (PXR) | Agonist/Antagonist | PXR is a known sensor of xenobiotics and endobiotics, including bile acids. |

| Liver X Receptor (LXR) | Agonist/Antagonist | LXR isoforms are involved in cholesterol and fatty acid metabolism, which are related to bile acid pathways. |

This table is based on the structural similarity to known ligands and represents areas for future investigation.

The engagement of nuclear receptors or other cellular targets by this compound would be expected to trigger downstream signaling cascades that regulate gene expression and cellular function. Key signaling pathways that are often modulated by bile acids include the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways.

Currently, there are no published studies that have specifically examined the effect of this compound on these or other signaling pathways in model organisms. Investigating the phosphorylation status of key signaling proteins such as ERK, JNK, p38, and Akt in cells or tissues treated with this compound would be a critical step in understanding its mechanism of action. Such studies would provide insight into its potential role in cellular processes such as proliferation, apoptosis, and inflammation.

Future Research Trajectories for this compound

The steroidal compound this compound, a derivative of cholic acid, represents a molecule of significant interest within the broader landscape of steroid biochemistry and biotechnology. While extensive research has been conducted on related bile acids and steroid hormones, this particular methyl ester remains a subject ripe for future investigation. The following article outlines key areas where further research could yield valuable insights into its analytical characterization, metabolic significance, biological functions, and potential for biotechnological production.

Q & A

Q. What spectroscopic and chromatographic methods are recommended for structural characterization of 3-Oxochol-4-en-24-oic acid methyl ester?

- Methodological Answer : Structural elucidation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to confirm the steroid backbone, ester group (C=O at δ ~170 ppm), and methyl ester moiety (δ ~3.6 ppm for OCH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or GC-MS can verify the molecular ion peak at m/z 386.567 (CHO) and fragment patterns indicative of the 3-keto and Δ-ene groups .

- Infrared (IR) Spectroscopy : Identify carbonyl stretches (3-keto at ~1700 cm, ester C=O at ~1740 cm) .

Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized?

- Methodological Answer :

- Starting Material : Begin with bile acid derivatives (e.g., cholic acid). Introduce the 3-keto group via Jones oxidation (CrO/HSO) and esterify the C-24 carboxyl group using methanol under acidic catalysis (HSO or BF-MeOH) .

- Optimization : Control reaction temperature (<40°C) to prevent Δ-ene isomerization. Use anhydrous conditions to avoid hydrolysis of the methyl ester. Monitor progress via TLC (silica gel, hexane:ethyl acetate 7:3) .

Q. How should researchers handle safety risks associated with this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation of aerosols .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15+ minutes. Avoid oral ingestion—seek medical help if swallowed .

- Storage : Store in sealed containers at -20°C to prevent degradation .

Advanced Research Questions

Q. How can discrepancies in stereochemical assignments of cholanoic acid derivatives be resolved?

- Methodological Answer :

- Comparative Analysis : Use X-ray crystallography to confirm absolute configuration, especially for C-3 (3-oxo vs. 3-hydroxy) and Δ-ene geometry. Cross-reference with NMR coupling constants (e.g., >10 Hz for trans-diaxial protons in Δ-ene systems) .

- Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak® IA) to separate enantiomers. Validate with synthetic standards (e.g., 3α- vs. 3β-oxo derivatives) .

Q. What challenges arise in GC analysis of methyl ester derivatives, and how are they addressed?

- Methodological Answer :

- Derivatization : Convert free acids to methyl esters using BF-MeOH. Ensure complete esterification by monitoring reaction completion via FTIR (disappearance of -COOH peak at ~2500 cm) .

- Column Selection : Use polar cyanosilicone columns (e.g., SP™-2560) to resolve geometric isomers. Optimize oven ramp rates (e.g., 2°C/min) to separate C24 and C25 esters .

- Quantification : Calibrate with internal standards (e.g., methyl heptadecanoate) to account for injection variability .

Q. How can researchers validate this compound as a reference standard in pharmacopeial methods?

- Methodological Answer :

- Purity Assessment : Perform HPLC-UV (λ = 210 nm) with >98% purity criteria. Use C18 columns (e.g., Waters XBridge™) and isocratic elution (acetonitrile:water 70:30) .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to assess hydrolytic stability of the methyl ester. Monitor via LC-MS for free acid formation .

- Cross-Validation : Compare retention times and MS spectra with USP/EP reference materials. Document batch-to-batch consistency .

Q. What strategies mitigate side reactions during synthesis of Δ-3-keto steroids?

- Methodological Answer :

- Protection/Deprotection : Temporarily protect hydroxyl groups (e.g., as acetyl esters) before oxidation to prevent over-oxidation .

- Catalyst Selection : Use TEMPO/NaClO for selective oxidation of 3-hydroxy to 3-keto without altering the Δ-ene moiety .

- Byproduct Analysis : Employ GC-MS or UPLC-QTOF to detect and quantify impurities (e.g., Δ-ene isomers). Optimize reaction time to minimize byproducts .

Data Contradiction Analysis

Q. How should conflicting reports on molecular weight or stereochemistry be reconciled?

- Methodological Answer :

- Source Verification : Cross-check against authoritative databases (e.g., PubChem CID 2656305, exact mass 386.2821) . Disregard data from unverified platforms (e.g., benchchem).

- Isomer-Specific Studies : Synthesize and characterize all possible stereoisomers (e.g., 3α vs. 3β, Δ vs. Δ) to resolve ambiguities. Use NOESY NMR to confirm spatial arrangements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.